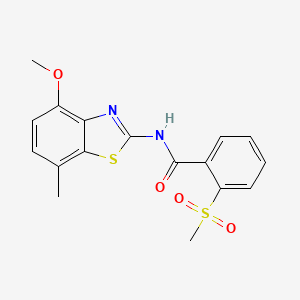

2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

2-Methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide featuring a methanesulfonyl group on the benzamide ring and methoxy/methyl substituents at the 4- and 7-positions of the benzothiazole moiety.

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-10-8-9-12(23-2)14-15(10)24-17(18-14)19-16(20)11-6-4-5-7-13(11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDJMSVQGZSZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole ring system, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the benzamide moiety with the methylsulfonyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used.

Chemical Reactions Analysis

Types of Reactions: 2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of strong acids or bases, along with specific catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce compounds with a methylthio group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is with a molecular weight of approximately 376.45 g/mol. Its structure features a benzamide core substituted with a methanesulfonyl group and a benzothiazole moiety, which contributes to its biological activity.

Medicinal Chemistry

1.1. Inhibition of Carbonic Anhydrase

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. The compound has been evaluated for its potential as a therapeutic agent against conditions like glaucoma and edema due to its ability to inhibit specific isoforms of CA effectively .

1.2. Anti-inflammatory Properties

Research indicates that derivatives of benzothiazole, including the target compound, demonstrate anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-II has been linked to reduced inflammation and pain relief, making such compounds potential candidates for developing new anti-inflammatory drugs .

Case Studies

Case Study 1: Development of COX-II Inhibitors

In a study focusing on the design of COX-II inhibitors, several derivatives were synthesized and tested for their inhibitory activity against COX enzymes. The findings suggested that modifications to the benzothiazole structure could enhance selectivity and potency compared to existing drugs like Celecoxib. The compound this compound was highlighted as a promising lead compound due to its favorable bioactivity profile .

Case Study 2: Antimicrobial Activity

Another research avenue explored the antimicrobial properties of benzothiazole derivatives. The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. This finding supports its potential application in developing antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Family

N-(1,3-Benzothiazol-2-yl)Benzamide (2-BTBA) []:

- Structure : Lacks sulfonyl, methoxy, and methyl groups. The benzamide is directly attached to an unsubstituted benzothiazole.

- Key Differences : The absence of electron-withdrawing (methanesulfonyl) and electron-donating (methoxy, methyl) groups reduces polarity and steric bulk compared to the target compound.

2-Chloro-6-Fluoro-N-(6-Methylsulfonyl-1,3-Benzothiazol-2-yl)Benzamide []:

- Structure : Features chloro and fluoro substituents on the benzamide ring and a methylsulfonyl group at the 6-position of the benzothiazole.

- Key Differences: Halogen substituents enhance electrophilicity, while the sulfonyl group’s position (6 vs.

- Physicochemical Properties : Higher molecular weight (C₁₅H₁₀ClFN₂O₃S₂ vs. hypothetical C₁₆H₁₅N₂O₄S₂ for the target) may reduce solubility .

5-Substituted 1,2,4-Triazole-Thiones []:

- Structure : Contain triazole-thione cores with phenylsulfonyl groups, diverging from the benzamide scaffold.

- Functional Groups : Exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) IR bands, contrasting with the target’s benzamide C=O (~1680 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) absorptions .

Functional Group Variations and Spectral Comparisons

- Methanesulfonyl vs. Phenylsulfonyl : The target’s methanesulfonyl group (electron-withdrawing) may enhance metabolic stability compared to bulkier phenylsulfonyl groups in triazole derivatives .

- Methoxy/Methyl Substituents : Electron-donating groups on the benzothiazole could increase π-π stacking interactions in crystals, as seen in 2-BTBA’s pale-yellow crystals .

- IR Signatures : The target’s benzamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides , while its sulfonyl S=O stretches (~1350 and 1150 cm⁻¹) differ from triazole-thiones’ C=S (~1250 cm⁻¹) .

Physicochemical and Crystallographic Properties

Biological Activity

2-Methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, starting with 4-methoxy-7-methylbenzothiazole. Common reagents include dichloromethane or ethanol as solvents and triethylamine or pyridine as catalysts under reflux conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on related benzothiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines by inhibiting specific enzymes involved in cell proliferation .

Enzyme Inhibition

The compound is known to act as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, including reduced inflammation and decreased tumor growth .

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : It binds to target enzymes, preventing substrate interaction.

- Induction of Apoptosis : By inhibiting specific pathways, it can trigger programmed cell death in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives:

- Anticonvulsant Activity : A series of related compounds were tested for anticonvulsant properties in animal models. The results indicated that these compounds exhibited significant activity without neurotoxicity .

- Cytotoxicity Studies : In vitro studies showed that the compound could inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The IC50 values varied depending on the cell type but generally indicated potent cytotoxic effects .

- Inflammation Models : In preclinical models of inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzothiazole precursors and sulfonylbenzamide derivatives. Click chemistry approaches, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are effective for constructing benzothiazole scaffolds. For example, aromatic azides and alkynes react in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature, monitored by TLC, followed by purification via column chromatography (hexane/ethyl acetate) . Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., Cu(I) for regioselectivity) are critical for yield and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹). Mass spectrometry (HRMS/LCMS) validates molecular weight and fragmentation patterns. X-ray crystallography, using programs like SHELXL for refinement, resolves 3D structures and torsion angles (e.g., O3—C11—C10 = 115.6°) .

Q. What solvent systems and catalysts are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve reaction efficiency in click chemistry. Column chromatography with hexane/ethyl acetate (3:1 ratio) effectively purifies crude products. Reaction progress should be monitored via TLC (Rf = 0.5 in ethyl acetate) to minimize side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Use factorial design experiments to test variables like temperature (25–60°C), catalyst loading (5–20 mol%), and reaction time (6–24 hours). For example, increasing Cu(I) concentration from 5% to 15% may enhance cycloaddition efficiency by 30%. Statistical tools (e.g., ANOVA) identify significant factors. Scale-up trials under inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses to identify variability in assay conditions (e.g., cell lines, incubation times). Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For instance, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO concentration ≤0.1% recommended). Triangulate findings with computational docking studies to correlate activity with binding modes .

Q. What methodologies assess structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and evaluate their bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains). Correlate electronic effects (Hammett σ values) with activity trends. For example, bulky substituents at the benzothiazole 7-position may sterically hinder target binding .

Q. Which crystallographic techniques determine its three-dimensional structure and conformational stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Refinement via SHELXL-2018 refines thermal displacement parameters and occupancy ratios. Analyze torsion angles (e.g., C6—C1—C2—N1 = −179.0°) to assess steric strain. Compare experimental data with Density Functional Theory (DFT)-optimized geometries to validate computational models .

Q. How can data reproducibility challenges in synthetic protocols be systematically addressed?

- Methodological Answer : Publish detailed reaction protocols with exact stoichiometry, purification steps, and characterization data. Use open-source platforms to share raw NMR/XRD files. Independent replication by third-party labs verifies robustness. For example, variations in column chromatography gradients (e.g., 10% vs. 20% ethyl acetate in hexane) significantly impact purity and must be standardized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.